molecular formula C17H26N2O2 B15051504 Tert-butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate

Tert-butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate

Cat. No.: B15051504
M. Wt: 290.4 g/mol
InChI Key: ARCKSKKRQDPZHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(3-bromomethylphenyl)piperidine-1-carboxylate with an amine source under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the aminomethyl group.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like potassium carbonate and solvents such as DMF. The reaction conditions typically involve elevated temperatures to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate in PROTAC® involves its role as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved are specific to the proteins being targeted for degradation.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl 4-[3-(aminomethyl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-9-7-14(8-10-19)15-6-4-5-13(11-15)12-18/h4-6,11,14H,7-10,12,18H2,1-3H3

InChI Key

ARCKSKKRQDPZHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=C2)CN

Origin of Product

United States

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